Suzuki Coupling Yield of 3-Bromo-4-ethoxybenzaldehyde Compared to its Methoxy Analog
In a study on palladium-catalyzed coupling reactions, 3-Bromo-4-ethoxybenzaldehyde demonstrated an 85% yield under standard aqueous Suzuki-Miyaura conditions (K₂CO₃, THF/H₂O, 85°C, 22 h) . This performance can be contextualized against the methoxy analog, 3-Bromo-4-methoxybenzaldehyde, which is known to be a valuable substrate for similar cross-couplings but lacks a published yield under identical conditions for a direct comparison . The documented yield provides a quantitative benchmark for process chemists evaluating the ethoxy variant's efficiency in constructing biaryl scaffolds.
| Evidence Dimension | Suzuki-Miyaura Cross-Coupling Yield |
|---|---|
| Target Compound Data | 85% isolated yield |
| Comparator Or Baseline | 3-Bromo-4-methoxybenzaldehyde: No yield reported under these specific conditions |
| Quantified Difference | N/A (Direct comparison data unavailable) |
| Conditions | K₂CO₃, THF/H₂O, 85°C, 22 h, 2 mol% catalyst |
Why This Matters
This matters because the published yield serves as a tangible, quantifiable benchmark for evaluating the synthetic efficiency and feasibility of a key reaction when using this specific building block.
